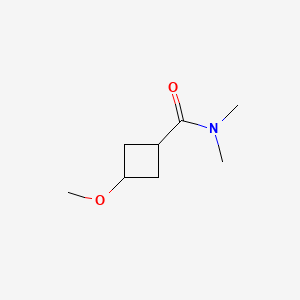![molecular formula C7H7N3O B6604322 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one CAS No. 2633638-14-7](/img/structure/B6604322.png)
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is a heterocyclic compound that contains both pyrrole and pyridazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives with methylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs₂CO₃) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced derivatives with additional hydrogen functionalities
Substitution: Substituted derivatives with halogen or other electrophilic groups
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one involves its interaction with molecular targets such as receptor-interacting serine/threonine-protein kinase 1 (RIPK1). By inhibiting RIPK1, the compound can modulate necroptosis signaling pathways, leading to potential therapeutic effects in inflammatory and cancerous conditions . The exact molecular interactions and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: This compound shares a similar core structure but with an amino group at the 4-position.
1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one: This compound has a similar pyrrolo ring but differs in the position of the nitrogen atoms in the pyridine ring.
Uniqueness: 1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit RIPK1 and modulate necroptosis pathways sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
1-methyl-6H-pyrrolo[2,3-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-3-2-5-4-8-9-7(11)6(5)10/h2-4H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOKATUSROOMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)
![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)


![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

![2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)



